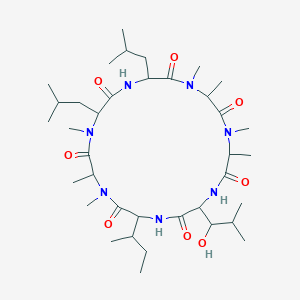

Ternatin heptapeptide

描述

特纳汀是一种天然存在的环状肽,由多种真菌产生特纳汀以其抑制蛋白质合成的能力而闻名,其作用机制是靶向延长因子-1A三元复合物,这使其成为治疗开发的有希望的候选药物 .

准备方法

合成路线和反应条件: 特纳汀及其合成变体可以通过固相肽合成 (SPPS) 制备。该方法涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括脱保护和偶联步骤,这些步骤重复进行,直到获得所需的肽序列。 最后,将产物从树脂上裂解并纯化 .

工业生产方法: 特纳汀的工业生产涉及使用天然产生该化合物的真菌进行发酵过程。真菌在受控条件下在大规模生物反应器中培养,以优化特纳汀的产量。 然后,使用色谱技术提取和纯化该化合物 .

化学反应分析

Synthetic Routes and Cyclization Strategies

Ternatin’s synthesis involves solid-phase peptide synthesis (SPPS) for linear precursors followed by solution-phase cyclization (Figure 1). Key steps include:

-

Linear heptapeptide assembly : Fmoc-based SPPS using N-methylated and β-hydroxylated amino acids (e.g., N-Me-β-OH-Leu) .

-

Cyclization efficiency : Site-specific cyclization at position B achieves 63% yield , outperforming cyclization at position A (46%) .

-

Protecting group strategy : Boc-to-Fmoc exchange and allylic amination with CuBr·DMS enable stereocontrolled synthesis of dehydro-homoleucine residues .

Table 1: Comparative Yields in Ternatin Synthesis

| Step | Yield (%) | Conditions |

|---|---|---|

| Linear SPPS | 70–80 | Fmoc chemistry, DMF |

| Cyclization (Site B) | 63 | DIPEA, HATU, DCM/DMF |

| Final deprotection | 95 | TFA/water/TIS (95:2.5:2.5) |

Structural Modifications and Activity

Substitutions at specific residues dramatically alter cytotoxicity and target binding:

-

Position 4 (Leu → dehydro-homoleucine) : Enhances cytotoxicity (IC₅₀ 4.6 nM vs. 71 nM for wild-type) .

-

Position 6 (N-Me-Ala → pipecolic acid) : Improves eEF1A binding affinity by 10-fold .

-

Stereochemical variants : (2S,4R)-dehydro-homoleucine outperforms (2S,4S) in cell proliferation assays .

Table 2: Impact of Residue Substitutions on Cytotoxicity

| Variant | IC₅₀ (nM) | Target Binding (Kₐ) |

|---|---|---|

| Wild-type Ternatin | 71 ± 10 | 1.2 µM |

| Compound 3 (Pipecolic) | 35 ± 5 | 0.6 µM |

| Compound 4 (dhLeu + Pipecolic) | 4.6 ± 1.0 | 0.12 µM |

Mechanism of Action via Chemical Probes

Photoaffinity labeling and click chemistry reveal direct interactions with eukaryotic elongation factor 1A (eEF1A) :

-

Probe 5 (ternatin-4-Ala with photo-leucine and alkyne): Labels a 50-kDa protein (eEF1A) with saturation at 10 µM .

-

Competition assays : Pre-treatment with compound 4 (IC₅₀ 4.6 nM) abolishes labeling, confirming target specificity .

-

Mutagenesis : Ala399 mutation in eEF1A disrupts binding, implicating a hydrophobic pocket in ternary complex inhibition .

Solubility and Stability

Ternatin’s N-methylation enhances solubility in polar aprotic solvents:

Biological Derivatization Studies

-

[D-Leu⁷]Ternatin : Retains anti-hyperglycemic activity but reduces adipogenesis inhibition (EC₅₀ 27 nM → 45 nM) .

-

Ternatin-4-Ala (2) : Inactive in adipogenesis and cytotoxicity assays, confirming Leu-4’s critical role .

Reaction Optimization Challenges

-

Epimerization risk : β-hydroxy leucine residues require low-temperature coupling (0–4°C) to prevent racemization .

-

Cyclization bottlenecks : High dilution (0.1 mM) minimizes oligomerization during macrocycle formation .

Ternatin’s chemical reactivity and bioactivity are intricately linked to its macrocyclic scaffold and N-methylation pattern. Strategic substitutions and advanced synthetic techniques have yielded variants with >500-fold improved cytotoxicity, positioning this scaffold as a versatile platform for targeting eEF1A in cancer and viral infections .

科学研究应用

Anticancer Properties

Ternatin has been identified as a potent cytotoxic agent against various cancer cell lines. Research indicates that ternatin and its synthetic derivatives exhibit significant anti-proliferative effects, with some variants showing up to 500-fold greater potency compared to the original compound.

Case Studies

- In a study involving 21 different cancer cell lines, ternatin exhibited consistent anti-proliferative activity across all tested lines, suggesting a common mechanism of action .

Anti-Adipogenic Effects

Beyond its anticancer properties, ternatin also demonstrates significant anti-adipogenic effects, making it a candidate for obesity treatment.

Ternatin inhibits adipogenesis at low nanomolar concentrations (EC50 around 20 nM ). It effectively reduces fat accumulation in 3T3-L1 adipocytes and has shown promise in animal models for type 2 diabetes:

- Weight Management : In KK-A(y) mice, both ternatin and its derivative [D-Leu(7)]ternatin suppressed hyperglycemia and fatty acid synthesis .

- Mechanistic Insights : The compound lowers SREBP-1c mRNA levels in hepatocyte cells, indicating a direct impact on lipid metabolism .

Potential in Infectious Disease Treatment

Recent studies have explored the potential of ternatin derivatives in combating viral infections, particularly SARS-CoV-2.

Research Findings

Ternatin-4 has been shown to inhibit SARS-CoV-2 replication by targeting eEF1A, thereby suggesting its utility in antiviral therapies . This highlights the versatility of ternatin beyond oncology and metabolic disorders.

Summary of Applications

作用机制

特纳汀通过与延长因子-1A三元复合物 (eEF1A·GTP·氨酰-tRNA) 结合来发挥作用。这种结合会破坏 eEF1A 的正常功能,从而阻止蛋白质合成过程中新生多肽链的正常延伸。 结果,蛋白质翻译被抑制,导致细胞毒性作用 .

类似化合物:

狄德明: 另一种靶向延长因子-1A三元复合物的环状肽,但具有不同的动力学特性。

细胞三烯: 一种天然产物,也与 eEF1A 结合并抑制蛋白质合成。

特纳汀的独特性: 特纳汀之所以独特,是因为它对 eEF1A 三元复合物具有特殊的结合亲和力,并且能够诱导 eEF1A 降解。 这种降解在其他类似化合物(如狄德明)中没有观察到,这使得特纳汀成为治疗开发中一种独特且有价值的化合物 .

相似化合物的比较

Didemnin: Another cyclic peptide that targets the elongation factor-1A ternary complex but exhibits different kinetic properties.

Cytotrienin: A natural product that also binds to eEF1A and inhibits protein synthesis.

Uniqueness of Ternatin: Ternatin is unique due to its specific binding affinity for the eEF1A ternary complex and its ability to induce degradation of eEF1A. This degradation is not observed with other similar compounds like didemnin, making ternatin a distinct and valuable compound for therapeutic development .

生物活性

Ternatin is an N-methylated cyclic heptapeptide that has garnered attention for its significant biological activity, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of ternatin, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure and Composition

Ternatin consists of seven amino acids arranged in a cyclic structure, with notable modifications such as N-methylation. Its molecular formula and structural characteristics contribute to its unique biological properties. The cyclic nature enhances its stability and interaction with biological targets.

Ternatin exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Adipogenesis : Ternatin has been shown to inhibit adipogenesis at low nanomolar concentrations (EC50 = 20 nM) by affecting key signaling pathways involved in fat cell differentiation .

- Cytotoxicity : At higher concentrations, ternatin demonstrates cytotoxic effects against various cancer cell lines. The IC50 values for cell proliferation inhibition vary, with reports indicating values around 71 ± 10 nM for HCT116 cells .

- Targeting Protein Synthesis : Ternatin inhibits the elongation phase of protein synthesis by targeting eukaryotic elongation factor-1α (eEF1A). This mechanism is crucial for its anti-proliferative effects in cancer cells .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of ternatin:

| Biological Activity | Concentration (nM) | IC50 (nM) | Effect |

|---|---|---|---|

| Inhibition of Adipogenesis | 20 | - | Significant inhibition |

| Cytotoxicity in HCT116 Cells | - | 71 ± 10 | Cell proliferation inhibition |

| Targeting eEF1A | - | 460 ± 71 | Inhibition of protein synthesis |

Study on Adipogenesis and Hyperglycemia

A study demonstrated that ternatin effectively lowers SREBP-1c mRNA levels in hepatocyte cells, contributing to reduced fatty acid synthesis and prevention of hyperglycemia in KK-Ay mice. This indicates a potential role for ternatin in metabolic disorders related to obesity and diabetes .

Cancer Cell Line Testing

In a comprehensive evaluation across various cancer cell lines, ternatin and its derivatives were tested for their cytotoxic effects. The results showed that structural modifications significantly enhanced potency, with some derivatives being up to 500-fold more effective than the original compound . The strong correlation in IC50 values across different cell lines suggests a consistent mechanism of action.

属性

IUPAC Name |

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933442 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148619-41-4 | |

| Record name | Ternatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ternatin targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, specifically the eEF1A·GTP·aminoacyl-tRNA complex. [, , ] This complex plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.

A: Ternatin binding traps eEF1A in an intermediate state of aminoacyl-tRNA selection, preventing its release and subsequent accommodation of the aminoacyl-tRNA into the ribosome. [, ] This effectively halts protein translation.

A: Yes, studies have shown that ternatin induces the degradation of eEF1A, a phenomenon not observed with other eEF1A inhibitors like didemnin B. [, ] This degradation appears to involve a ubiquitin-dependent pathway and may be linked to ribosome-associated quality control mechanisms.

A: By inhibiting eEF1A and disrupting protein synthesis, ternatin exhibits cytotoxic effects, particularly against cancer cells. [, ] This has sparked interest in its potential as an anticancer agent.

A: Ternatin is a cyclic heptapeptide. Its molecular formula is C38H65N7O9 and its molecular weight is 763.96 g/mol. []

A: The presence of four N-methylated amino acid residues in ternatin's structure appears to restrict the number of low-energy conformations the molecule can adopt. [] This conformational rigidity may contribute to its specific biological activity.

A: Ternatin is characterized by a beta-turn structure stabilized by intramolecular hydrogen bonds. [] This structural feature has been shown to be essential for its fat-accumulation inhibitory activity.

ANone: The provided research focuses on ternatin's biological activity and does not offer insights into material compatibility or stability relevant for material science applications.

ANone: Ternatin is not reported to have catalytic properties. Its mechanism of action primarily involves binding and inhibiting a biological target, eEF1A, rather than catalyzing a chemical reaction.

A: Yes, molecular docking simulations have been employed to explore ternatin's interactions with potential targets, including cholera toxin and SARS-CoV-2 nucleocapsid protein. [, ] These studies provide insights into ternatin's binding affinities and potential therapeutic applications.

A: While the provided research does not mention specific QSAR studies on ternatin, one study utilized molecular modeling to analyze ternatin's electronic and structural characteristics, laying the groundwork for future drug design and QSAR investigations. []

A: Studies focusing on the beta-OH-D-Leu moiety of ternatin have demonstrated the importance of its backbone conformation for fat-accumulation inhibitory activity. [, ] Modifications that disrupt this conformation could potentially diminish its efficacy.

A: Systematic replacement of each amino acid in ternatin with alanine revealed that the D-Ile residue plays a crucial role in its biological activity. [] This finding highlights the importance of specific amino acid residues in maintaining ternatin's potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。